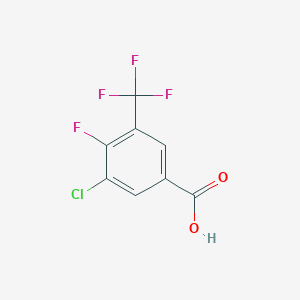

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is a derivative of benzoic acid featuring a chloride, a fluoride, and a trifluoromethyl at the 3-, 4-, and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H3ClF4O2 . The InChI code is 1S/C8H3ClF4O2/c9-5-2-3 (7 (14)15)1-4 (6 (5)10)8 (11,12)13/h1-2H, (H,14,15) and the InChI key is UYEXBYNDDVJLHJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.56 , and a physical form of white to yellow solid . The melting point is 104-108 °C .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Research on trifluoromethylation reactions, including those involving compounds related to 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid, has expanded significantly. Fluoroform-derived CuCF3 has been used for the trifluoromethylation of aryl and heteroaryl halides, demonstrating exceptional reactivity and selectivity. This process allows for the efficient synthesis of benzotrifluorides, highlighting the role of such chemical transformations in creating molecules with potential pharmaceutical and agrochemical applications (Lishchynskyi et al., 2013). Similarly, the development of new methods for the selective introduction of fluorine and fluorine-containing groups into organic molecules is a hot area, underscoring the significance of trifluoromethylated compounds in various applications (Tomashenko & Grushin, 2011).

Material Science Applications

In material science, soluble fluoro-polyimides have been synthesized using fluorine-containing aromatic diamines, demonstrating excellent thermal stability, low moisture absorption, and high hygrothermal stability. This research indicates the potential of fluoro-polyimides, possibly including derivatives of this compound, in creating high-performance polymers (Xie et al., 2001).

Development of Novel Probes

The development of novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) highlights another application. Compounds structurally related to this compound have been utilized to create probes that can reliably detect hROS and distinguish specific species, offering tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Safety and Hazards

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory system toxicity . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this chemical .

Propiedades

IUPAC Name |

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEXBYNDDVJLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2699379.png)

![1-Phenyl-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2699380.png)

![Ethyl 3-oxo-4-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2699383.png)

![N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2699384.png)

![N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2699389.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2699390.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)

![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2699401.png)